molecular formula C8H13NO2 B141230 5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide CAS No. 135715-24-1

5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide

Cat. No. B141230
M. Wt: 155.19 g/mol
InChI Key: IBJQHTBQSDKMRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide, also known as CX-516, is a positive allosteric modulator of the AMPA receptor. It is a synthetic compound that has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia. In

Mechanism Of Action

5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide acts as a positive allosteric modulator of the AMPA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. By binding to a specific site on the AMPA receptor, 5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide enhances the receptor's response to glutamate, which leads to an increase in synaptic transmission and improved cognitive function.

Biochemical And Physiological Effects

5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide has been shown to improve memory and learning in animal models and in human clinical trials. Additionally, it has been shown to increase the release of acetylcholine in the brain, which is a neurotransmitter that is involved in memory and learning. 5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

One advantage of 5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide is that it is a synthetic compound that can be easily synthesized in the laboratory. Additionally, it has been extensively studied for its potential use in treating cognitive disorders, which makes it a well-characterized compound. However, one limitation of 5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide is that it has not been approved for clinical use, which limits its potential for therapeutic applications.

Future Directions

There are several future directions for 5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide research. One direction is to explore its potential use in treating other cognitive disorders such as traumatic brain injury and attention deficit hyperactivity disorder (ADHD). Another direction is to investigate its potential use in enhancing cognitive function in healthy individuals. Additionally, future research could focus on developing more potent and selective positive allosteric modulators of the AMPA receptor.

Synthesis Methods

The synthesis of 5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide involves several steps. The first step is the reaction of 3-hydroxycyclohexanone with methylamine to form N-methyl-3-hydroxycyclohexanone. The second step involves the reaction of N-methyl-3-hydroxycyclohexanone with sodium hydride and 5-bromo-2-chlorobenzoyl chloride to form 5-bromo-2-chlorobenzoyl-N-methyl-3-hydroxycyclohexanone. The final step involves the reaction of 5-bromo-2-chlorobenzoyl-N-methyl-3-hydroxycyclohexanone with hydroxylamine hydrochloride to form 5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide.

Scientific Research Applications

5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia. It has been shown to improve memory and learning in animal models and in human clinical trials. Additionally, 5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide has been studied for its potential use in treating depression, anxiety, and drug addiction.

properties

CAS RN

135715-24-1

Product Name

5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

5-hydroxy-N-methylcyclohex-3-ene-1-carboxamide

InChI

InChI=1S/C8H13NO2/c1-9-8(11)6-3-2-4-7(10)5-6/h2,4,6-7,10H,3,5H2,1H3,(H,9,11)

InChI Key

IBJQHTBQSDKMRL-UHFFFAOYSA-N

SMILES

CNC(=O)C1CC=CC(C1)O

Canonical SMILES

CNC(=O)C1CC=CC(C1)O

synonyms

3-Cyclohexene-1-carboxamide,5-hydroxy-N-methyl-(9CI)

Origin of Product

United States

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